![molecular formula C15H21N5O B2980040 1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea CAS No. 2034416-88-9](/img/structure/B2980040.png)
1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in the survival and proliferation of cancer cells.
Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is studied for its role as an inhibitor of p38alpha MAP kinase. This research is significant in the context of treating autoimmune diseases. The tert-butyl group in the compound is crucial for its binding, impacting the pharmacological activity and highlighting the substance's relevance in drug development (Regan et al., 2003).
Lithiation and Chemical Synthesis
The compound plays a role in the field of synthetic chemistry, particularly in lithiation processes. It undergoes lithiation at specific positions, which is important for creating various substituted derivatives. This property is valuable for developing new chemical entities and understanding reaction mechanisms (Smith et al., 2013).
Complex Formation and Molecular Interactions
The compound is involved in the study of complex formation, specifically with N-(pyridin-2-yl), N'-substituted ureas. Understanding these molecular interactions is crucial for designing molecules with specific binding characteristics, which is essential in both pharmaceuticals and material science (Ośmiałowski et al., 2013).
Optoelectronics and Material Sciences
This compound is also relevant in the development of novel materials for optoelectronic applications. Its derivatives are used in the synthesis of mechanoluminescent and efficient OLEDs, highlighting its potential in advanced material technologies (Huang et al., 2013).
Regioselectivity in Chemical Reactions
The compound's derivatives are studied for their regioselectivity in certain chemical reactions. Understanding and controlling regioselectivity is crucial for synthesizing compounds with desired properties and yields, which has broad implications in pharmaceuticals and industrial chemistry (Martins et al., 2012).
Hydrogen Bonding and Molecular Design
Research on pyrid-2-yl ureas, which includes this compound, explores intramolecular hydrogen bonding and complexation with cytosine. Such studies are important for designing molecules with specific binding properties, impacting drug design and molecular recognition processes (Chien et al., 2004).
Crystal Structure and Vibrational Properties
The crystal structure and vibrational properties of derivatives of this compound have been analyzed, contributing to the field of crystallography and materials science. Such studies are essential for understanding the physical properties of materials and their potential applications (Chen et al., 2021).
Extraction and Coordination Chemistry
This compound and its derivatives are used in the extraction of metal ions, showcasing its utility in coordination chemistry and potential applications in environmental remediation and resource recovery (Pearce et al., 2019).
Ligand Synthesis and Metal Complexes
Derivatives of the compound are used in the synthesis of ligands for metal complexes. This is crucial in the field of coordination chemistry, where such ligands are used to create complexes with specific properties for catalysis, sensing, and pharmaceutical applications (Halcrow, 2005).
properties
IUPAC Name |
1-tert-butyl-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-15(2,3)18-14(21)17-10-12-8-13(19-20(12)4)11-6-5-7-16-9-11/h5-9H,10H2,1-4H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDIZYYGKHEHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC(=NN1C)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.